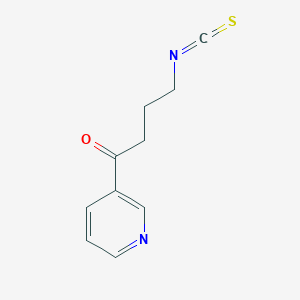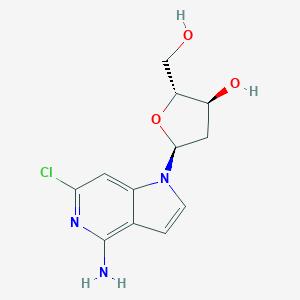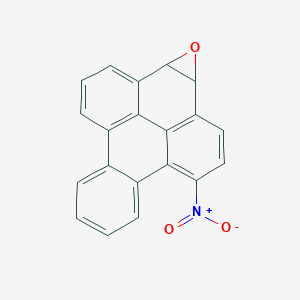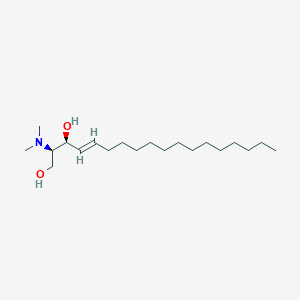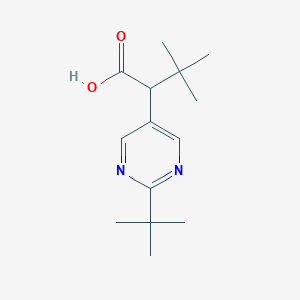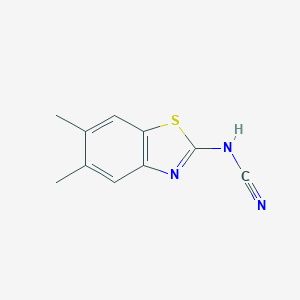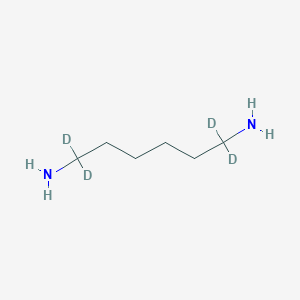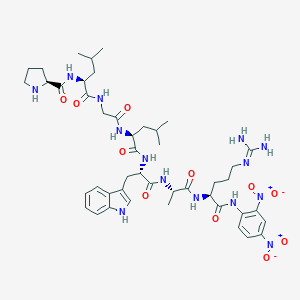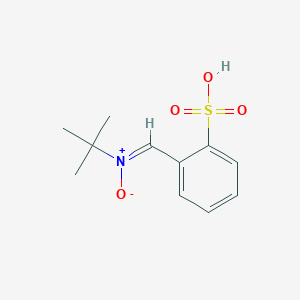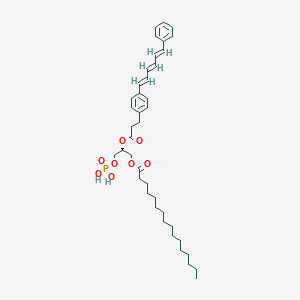
Dphppa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dphppa, also known as 2,6-diisopropylphenylaminobicyclo[3.1.0]hexane-2,6-dicarboxylate, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Dphppa is a bicyclic compound that has a unique structure and properties that make it an ideal candidate for various research studies.
科学的研究の応用
Dphppa has shown promising results in various scientific research studies. It has been used in the field of neuroscience to study the role of glutamate receptors in the brain. Dphppa has also been used in the field of pharmacology to study the effects of drugs on the central nervous system. In addition, Dphppa has been used in the field of chemistry to study the properties of bicyclic compounds.
作用機序
Dphppa acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to a specific site on the receptor and inhibits its activity. The NMDA receptor is involved in various physiological processes, including learning and memory, and its inhibition can lead to various effects on the brain.
生化学的および生理学的効果
Dphppa has been shown to have various biochemical and physiological effects. It has been found to reduce the release of glutamate in the brain, which is a neurotransmitter that plays a role in various physiological processes. Dphppa has also been found to reduce the activity of the NMDA receptor, which can lead to various effects on the brain, including reduced neuronal excitability and reduced synaptic plasticity.
実験室実験の利点と制限
Dphppa has various advantages and limitations for lab experiments. One of the advantages is that it is a highly specific antagonist of the NMDA receptor, which makes it an ideal tool for studying the role of the receptor in various physiological processes. However, one of the limitations is that it has a short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are various future directions for the use of Dphppa in scientific research. One direction is to study its effects on various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on various physiological processes, including learning and memory. In addition, future studies can focus on developing new compounds based on the structure of Dphppa that can have even more specific effects on the NMDA receptor.
合成法
Dphppa can be synthesized using the following method. First, Dphppapylaniline is reacted with maleic anhydride to form the corresponding imide. The imide is then reduced using sodium borohydride to form the amine. The amine is then reacted with diethyl 2,6-dimethylglutarate to form Dphppa.
特性
CAS番号 |
124345-22-8 |
|---|---|
製品名 |
Dphppa |
分子式 |
C40H57O8P |
分子量 |
696.8 g/mol |
IUPAC名 |
[(2R)-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]-3-phosphonooxypropyl] hexadecanoate |
InChI |
InChI=1S/C40H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-26-39(41)46-33-38(34-47-49(43,44)45)48-40(42)32-31-37-29-27-36(28-30-37)25-18-15-14-17-22-35-23-19-16-20-24-35/h14-20,22-25,27-30,38H,2-13,21,26,31-34H2,1H3,(H2,43,44,45)/b15-14+,22-17+,25-18+/t38-/m1/s1 |
InChIキー |
ABEDEAONQWPDLX-WSKUTTHJSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
同義語 |
1-palmitoyl-2-((2-(4-(6-phenyl-1,3,5-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidic acid DPHpPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
